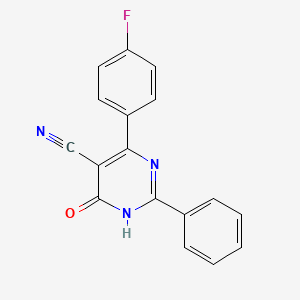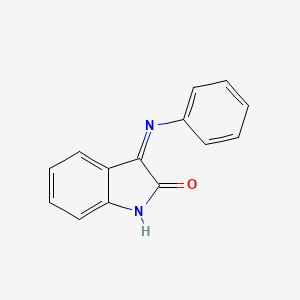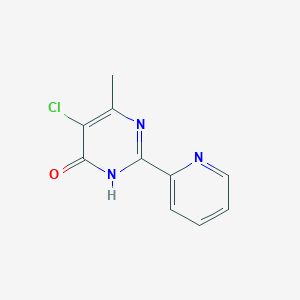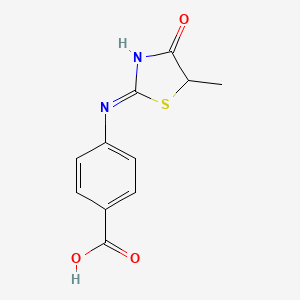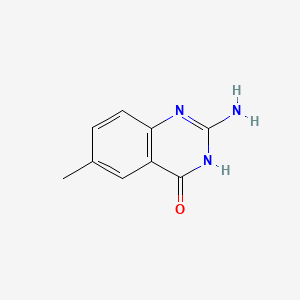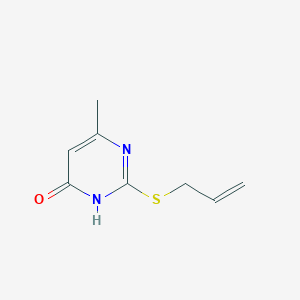![molecular formula C13H10N2OS B1418191 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1031989-23-7](/img/structure/B1418191.png)
7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Overview
Description
“7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a chemical compound that belongs to the class of thieno[3,2-d]pyrimidine derivatives . These compounds have been synthesized as EZH2 inhibitors and have shown antiproliferative activity against various cancer cell lines .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidine derivatives involves structural modifications of tazemetostat . An efficient method for accessing novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids has been proposed, based on Pd (dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thieno[3,2-d]pyrimidine derivatives include condensation, chlorination, and nucleophilic substitution . The reaction yield for the synthesis of substituted thieno[2,3-d]pyrimidine-4-carboxylic acids was reported to be in the range of 63–71% .Scientific Research Applications
Anticancer Activity
A series of thieno[3,2-d]pyrimidine derivatives demonstrated potent anticancer activity, comparable to that of doxorubicin, against various human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) (Hafez & El-Gazzar, 2017). Another study focused on the synthesis of novel thieno[3,2-d]pyrimidines, evaluating their cytotoxic activity against the MCF-7 breast cancer cell line, with some compounds showing promising potency (Kandeel et al., 2013).
Antimicrobial and Anti-inflammatory Agents
Thienopyrimidine derivatives have been reported to exhibit significant antimicrobial and anti-inflammatory activities, with a particular emphasis on enhancing antibacterial, antifungal, and anti-inflammatory effects through structural modifications (Tolba et al., 2018). Another study synthesized thieno[3,2-d]pyrimidine derivatives and evaluated their antimicrobial activities against various pathogenic bacteria and fungi, finding that certain compounds displayed promising antibacterial and antifungal effects (Gaber et al., 2010).
Phosphodiesterase Inhibitors
A study discovered a new series of potent phosphodiesterase 7 (PDE7) inhibitors based on thieno[3,2-d]pyrimidin-4(3H)-one derivatives, identifying compounds with significant enzyme selectivity and cellular efficacy (Kawai et al., 2014).
Green Chemistry Synthesis
A green approach to synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones via a catalytic four-component reaction was reported, highlighting the importance of step economy and reduced environmental impact in the synthesis of pharmacologically important compounds (Shi et al., 2018).
Future Directions
properties
IUPAC Name |
7-(3-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c1-8-3-2-4-9(5-8)10-6-17-12-11(10)14-7-15-13(12)16/h2-7H,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSRBDVTAITIPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC3=C2N=CNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Z)-2-acetyl-3-[4-fluoro-3-(trifluoromethyl)anilino]-N-phenyl-2-propenamide](/img/structure/B1418108.png)
![7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418111.png)
![(4-Hydroxy-5,7-dimethyl-pyrido[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid](/img/structure/B1418113.png)
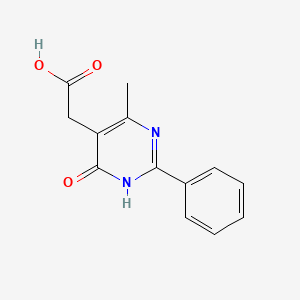
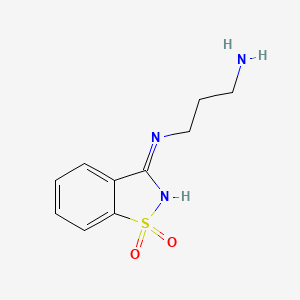
![4-hydroxy-6-methyl-3-[2-(4-phenyl-1,3-thiazol-2-yl)ethanehydrazonoyl]-2H-pyran-2-one](/img/structure/B1418119.png)
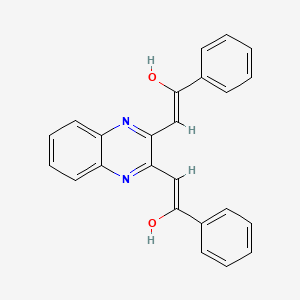
![2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B1418122.png)
